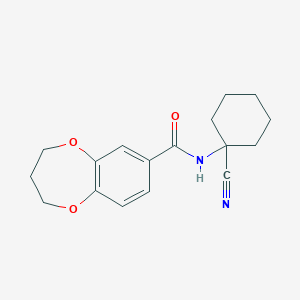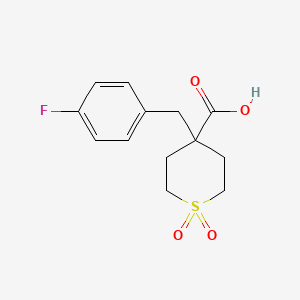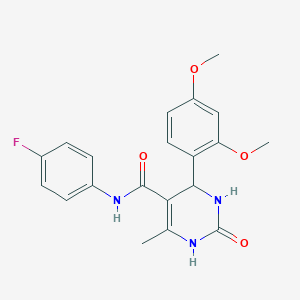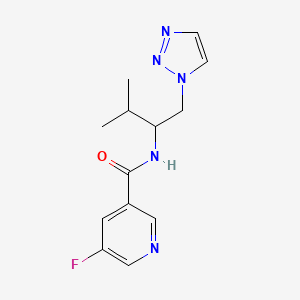![molecular formula C7H8F4N4O B2880054 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1001518-87-1](/img/structure/B2880054.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future directions.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of related pyrazole derivatives, such as those obtained as byproducts in the preparation of acetone tosylhydrazone, demonstrates the chemical versatility and potential for modification of pyrazole-based compounds. The study by Ojala, Ojala, and Gleason (1998) highlights the structural intricacies of such derivatives, including their hydrogen bonding patterns, which can be foundational for designing compounds with tailored properties (C. Ojala, W. Ojala, & W. B. Gleason, 1998).
Applications in Chemotherapeutic Tools
Novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands have been developed, targeting Thioredoxin (TrxR) for the management of small-cell lung carcinoma (SCLC). This approach, detailed by Pellei et al. (2023), illustrates the therapeutic potential of pyrazole derivatives in the development of new chemotherapeutic agents, showing significant in vitro antitumor activity (M. Pellei et al., 2023).
Antimicrobial Applications
The antimicrobial properties of new series of 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2, 4-triazol-3-yl)ethanes, incorporating related structural motifs, have been investigated. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Holla, Gonsalves, & Shenoy, 2000).
Optical and Electronic Applications
The study on the blue-light emission of Cu(I) complexes with bis(pyrazol-1-yl)borohydrate and related ligands by Czerwieniec, Yu, and Yersin (2011) explores the optical properties of pyrazole derivatives. These complexes exhibit strong luminescence and potential for applications in OLEDs and LEECs, demonstrating the utility of pyrazole-based compounds in electronic and photonic devices (R. Czerwieniec, Jiangbo Yu, & H. Yersin, 2011).
Bioinorganic and Medicinal Relevance
The synthesis of dioxovanadium(V) complexes with biomimetic hydrazone ONO donor ligands, as detailed by Maurya and Rajput (2007), underscores the relevance of pyrazole derivatives in bioinorganic chemistry and medicinal applications. These complexes, characterized by their interaction with oxovanadium(IV) and potential biological activity, highlight the versatility of pyrazole-based ligands in developing compounds of medicinal interest (R. Maurya & S. Rajput, 2007).
Propriétés
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4O/c8-6(9)3-1-4(7(10)11)15(14-3)2-5(16)13-12/h1,6-7H,2,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBZPRNNSPVPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)CC(=O)NN)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)


![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)
![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)

